Auriculin A, also known as atrial natriuretic peptide, is a 25-amino-acid synthetic peptide derived from the cardiac atria. It plays a crucial role in regulating blood pressure and fluid balance within the body. This peptide is classified as a natriuretic hormone, which is essential for promoting natriuresis (the excretion of sodium through urine), diuresis (increased urine production), and vasodilation (widening of blood vessels) .
Auriculin A is synthesized in the atrial myocardium of mammals, particularly in the heart's atria. It is released in response to atrial distension and other physiological stimuli, contributing to cardiovascular homeostasis . The peptide's biological effects mimic those of crude atrial extracts, suggesting its importance in renal and cardiovascular function .
The synthesis of Auriculin A can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing chain attached to a solid support. The synthetic process typically involves:
The synthetic version of Auriculin A has been shown to mimic the biological effects of its natural counterpart effectively. The synthetic process may also involve modifications such as oxidation to stabilize disulfide bonds that are crucial for its activity .
Auriculin A consists of a sequence of 25 amino acids with a specific arrangement that allows it to interact effectively with its receptors in the body. The molecular structure includes critical disulfide bonds that confer stability and functionality .
The molecular weight of Auriculin A is approximately 3,600 Da. Its sequence includes several hydrophobic residues that facilitate membrane interactions, enhancing its biological activity .
Auriculin A primarily participates in reactions that modulate renal blood flow and sodium excretion. It acts on specific receptors in the kidneys and blood vessels, leading to vasodilation and increased glomerular filtration rate.
In various experimental setups, Auriculin A has demonstrated significant effects on renal vascular resistance and sodium handling by the kidneys. For instance, studies have shown that it can antagonize renal vasoconstriction in animal models .
Auriculin A exerts its effects by binding to specific receptors known as natriuretic peptide receptors located on target tissues such as the kidneys and vascular smooth muscle cells. This binding initiates a cascade of intracellular signaling events that lead to:
Clinical studies have demonstrated that administration of Auriculin A can improve renal function parameters in patients with acute tubular necrosis, particularly those presenting with oliguria .
Auriculin A has significant potential in both clinical and research settings:
The foundation for Auriculin A’s development began with the landmark 1981 discovery by de Bold et al., demonstrating that atrial tissue extracts induced profound natriuresis and diuresis in rats. This led to the isolation of atrial natriuretic peptide (ANP), a 28-amino acid hormone featuring a conserved 17-residue ring structure formed by a disulfide bond between cysteine residues. ANP emerged as a key regulator of blood volume and pressure, acting through guanylyl cyclase-coupled receptors. By 1989, researchers identified additional molecular diversity within this system, including iso-rANP—a 45-amino acid peptide in rat atria with a homologous disulfide-bonded ring but distinct N- and C-termini. Despite structural variations, iso-rANP exhibited equipotent natriuretic, diuretic, and hypotensive activity compared to ANP, highlighting the functional importance of the cyclic domain [3].
Auriculin A (CAS No. 91421-87-3) was subsequently engineered as a synthetic ANF analog, retaining the core structural and functional motifs of endogenous NPs. Its primary sequence is H-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-OH, with a molecular weight of 2542.81 Da (C₁₀₄H₁₆₈N₃₈O₃₃S₂) [1] [6] [8]. The disulfide bridge between Cys⁴ and Cys²⁰ stabilizes the characteristic 17-amino acid loop essential for receptor binding. Unlike naturally processed ANP isoforms, Auriculin A’s design optimizes stability and receptor targeting, classifying it as a selective NPR-A agonist [8]. This synthetic approach enabled precise investigation of NP-receptor interactions without confounding proteolytic degradation observed with endogenous peptides.
The natriuretic peptide system showcases remarkable evolutionary dynamics. NPR receptors (NPR-A, -B, -C) predate NPs in the tree of life, with orthologs identifiable across invertebrates and plants. However, NPs themselves are vertebrate innovations, appearing after their receptors. In basal vertebrates like hagfish, a single CNP-like peptide exists, while teleost fish express ventricular NP (VNP) alongside ANP and CNP. Tetrapods conserved ANP, BNP, and CNP lineages, with specialized derivatives like Dendroaspis NP (DNP) evolving in snake venoms [2] [7] [9]. Auriculin A’s design mirrors this conserved core: its Phe-Gly-Gly-Arg motif within the disulfide loop aligns with universal NP residues critical for receptor binding across species. Phylogenetic analyses confirm that NPs co-opted pre-existing receptor systems, with binding pockets remodeling in mammals to accommodate peptide-specific interactions [7] [9]. This evolutionary trajectory underscores Auriculin A’s relevance for probing deeply conserved NP functions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0